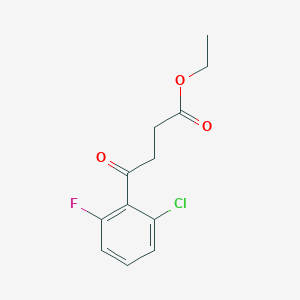

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-11(16)7-6-10(15)12-8(13)4-3-5-9(12)14/h3-5H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORWWVWDVMTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501253297 | |

| Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-05-1 | |

| Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-6-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501253297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis. Additionally, advanced purification methods, including chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of 4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid.

Reduction: Formation of 4-(2-chloro-6-fluorophenyl)-4-hydroxybutanoate.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Key Synthetic Routes:

- Esterification :

- Reactants: 4-(2-chloro-6-fluorophenyl)-4-oxobutanoic acid and ethanol.

- Conditions: Strong acid catalyst (e.g., sulfuric acid), reflux.

- Purification :

- Techniques: Distillation or recrystallization to obtain high-purity product.

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate has several notable applications in scientific research:

Chemistry

- Intermediate in Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of new compounds with varied functionalities.

Biology

- Enzyme Inhibition Studies : The compound can be utilized in research focusing on enzyme inhibitors, where it may interact with specific enzymes or receptors to modulate biological pathways.

- Protein-Ligand Interactions : It plays a role in studies examining how small molecules interact with proteins, which is crucial for drug design.

Pharmaceutical Development

- Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate is being explored for its potential in drug development, particularly in creating new antimicrobial or anti-inflammatory agents due to its unique chemical structure.

Agrochemicals

- The compound's reactivity makes it valuable in the production of agrochemicals, contributing to the development of pesticides and herbicides that are effective against various agricultural pests.

Comparative Analysis Table

| Compound Name | Structural Features | Applications |

|---|---|---|

| Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate | Chlorine and fluorine substitutions | Pharmaceuticals, agrochemicals |

| Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate | Different substitution pattern | Drug development |

| Ethyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate | Variation in functional groups | Research on enzyme inhibition |

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Key Differences :

- Conformational Flexibility: The cyclohexenone ring adopts envelope, screw-boat, or half-chair conformations in the crystal lattice, contrasting with the linear 4-oxobutanoate chain of the main compound .

- Reactivity: The α,β-unsaturated ketone in the cyclohexenone core enables Diels-Alder reactions, whereas the main compound’s β-ketoester may favor Claisen condensations.

- Dihedral Angles: The dihedral angle between aryl rings in the cyclohexenone derivative (76.4°–89.9°) indicates steric hindrance absent in the main compound’s planar phenyl group .

Ethyl 4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate

Structure & Reactivity: This compound (CAS: 672950-43-5) features a 2,4-difluorophenyl group and a 2,4-dioxobutanoate chain.

Key Differences :

- Electronic Effects : The 2,4-diF substitution pattern may amplify electron-withdrawing effects, altering solubility and reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Tautomerism: The 2,4-dioxo system allows for keto-enol tautomerism, a feature absent in the main compound .

Ethyl 4-[4-(4-Morpholinylsulfonyl)anilino]-4-oxobutanoate

Structure & Functionality :

This derivative (C₁₆H₂₂N₂O₆S) incorporates a morpholine sulfonamide group, introducing polar sulfonyl and tertiary amine moieties. These groups enhance solubility in polar solvents and may confer biological activity, contrasting with the main compound’s simpler structure .

Key Differences :

- Molecular Weight & Polarity : Higher molecular weight (370.42 g/mol vs. 258.67 g/mol) and polarity due to sulfonamide and morpholine groups .

- Applications : Likely used in medicinal chemistry for target modulation (e.g., enzyme inhibition), whereas the main compound’s discontinued status suggests narrower utility .

(R)-Ethyl 4-(2,2'-Dimethoxy-1,1'-binaphth-6-yl)-4-oxobutanoate

Structure & Chirality: This binaphthyl derivative features axial chirality and methoxy substituents, enabling applications in asymmetric synthesis. The extended aromatic system contrasts with the monocyclic aryl group in the main compound .

Biological Activity

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Chemical Structure and Properties

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate has the molecular formula C12H12ClFNO3 and a molecular weight of approximately 258.68 g/mol. The compound features a unique substitution pattern with chlorine and fluorine atoms on the phenyl ring, which can influence its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, potentially leading to increased potency in biological systems. It may function as an enzyme inhibitor or activator, although detailed pathways remain to be fully elucidated.

3.1 Enzyme Inhibition

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate has been utilized in studies involving enzyme inhibition. For example, it has been tested for its ability to inhibit ferrochelatase (FECH), an enzyme involved in heme biosynthesis. Inhibition of FECH can lead to antiangiogenic effects, making this compound a candidate for further investigation in the context of diseases characterized by abnormal blood vessel growth .

3.2 Antitumor Activity

Preliminary studies have indicated potential antitumor properties, particularly against liver carcinoma cell lines (HEPG2). The cytotoxicity of the compound was evaluated using the MTT assay, revealing dose-dependent effects on cell viability. These findings suggest that ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate may possess significant therapeutic potential in cancer treatment .

Case Study 1: Inhibition of Ferrochelatase

A study investigated the effects of various compounds on FECH activity in retinal cells. Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate demonstrated significant inhibition of FECH, leading to increased levels of protoporphyrin IX (PPIX), a substrate for FECH. This accumulation indicates effective targeting of the enzyme, supporting its potential application in antiangiogenic therapies .

Case Study 2: Cytotoxicity Against HEPG2 Cells

In vitro experiments assessed the cytotoxic effects of ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate on HEPG2 liver carcinoma cells. The results showed an IC50 value indicating the concentration required to reduce cell viability by 50%. This data highlights the compound's potential as an anticancer agent and warrants further exploration into its mechanism and efficacy .

5. Summary of Research Findings

6. Conclusion

Ethyl 4-(2-chloro-6-fluorophenyl)-4-oxobutanoate exhibits promising biological activities, particularly as an enzyme inhibitor and potential antitumor agent. Further research is necessary to fully elucidate its mechanisms of action and therapeutic applications in pharmacology and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.